Superior Subtype Selectivity: α1A-Adrenoceptor Binding Affinity vs. α1B, α1D, α2, and L-type Ca2+ Channel
SNAP 5089 demonstrates exceptional selectivity for the α1A-adrenoceptor subtype, a key differentiator from earlier generation α1-antagonists like prazosin, and even from other α1A-selective agents such as tamsulosin or niguldipine [1]. Its high affinity for the α1A receptor (Ki = 0.35 nM) contrasts sharply with its markedly lower affinity for α1B (Ki = 220 nM) and α1D (Ki = 540 nM) receptors, yielding a >600-fold selectivity window . Furthermore, its weak affinity for L-type calcium channels (Ki = 540 nM) underscores its functional divergence from the parent scaffold niguldipine, which potently blocks these channels (IC50 = 0.4 µM for L-type) .
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | α1A Ki = 0.35 nM; α1B Ki = 220 nM; α1D Ki = 540 nM; L-type Ca2+ channel Ki = 540 nM |
| Comparator Or Baseline | Niguldipine: α1A Ki = 0.16 nM, but IC50 L-type Ca2+ channel = 0.4 µM . Tamsulosin: α1A Ki ≈ 0.23 nM, with lower α1B/α1D selectivity (pKi differences < 1 log unit) [2]. Prazosin: non-selective α1-antagonist with similar affinity across subtypes [1]. |
| Quantified Difference | >600-fold selectivity for α1A over α1B, α1D, and L-type calcium channels; >1500-fold reduction in L-type calcium channel affinity compared to niguldipine . |
| Conditions | Radioligand binding assays using cloned human α1A, α1B, α1D, and α2 adrenoceptors; rat L-type calcium channel binding assay [1][3]. |
Why This Matters
This unique selectivity profile makes SNAP 5089 the preferred tool for studying α1A-AR pharmacology in isolation, minimizing confounding effects from other adrenoceptors or calcium channels, which is critical for accurate target validation and mechanistic studies.
- [1] Wetzel, J. M., et al. Discovery of α1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. J. Med. Chem. 1995, 38 (10), 1579-1581. View Source
- [2] Takei, R., et al. Affinities of naftopidil, tamsulosin and silodosin to cloned human α1-adrenergic receptors. Eur. J. Pharmacol. 1999, 381 (2-3), 155-160. View Source
- [3] BindingDB. BDBM50366618 CHEMBL448620::SNAP-5089. View Source
